molecular formula C21H16BrN5S B11569491 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B11569491
M. Wt: 450.4 g/mol
InChI Key: BYKGUHZKJFMVCZ-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is a complex heterocyclic compound that features a quinoline core substituted with a bromo group, a phenyl group, and a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline typically involves multi-step reactions. One common method includes the initial formation of the triazolothiadiazole ring system, followed by its attachment to the quinoline core. The reaction conditions often involve the use of dry solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate and p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromo position.

Scientific Research Applications

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazole moiety, allowing it to make specific interactions with different target receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-phenyl-4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group and the triazolothiadiazole moiety enhances its potential for diverse applications in medicinal and material sciences.

Properties

Molecular Formula

C21H16BrN5S

Molecular Weight

450.4 g/mol

IUPAC Name

6-(6-bromo-2-phenylquinolin-4-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16BrN5S/c1-2-6-19-24-25-21-27(19)26-20(28-21)16-12-18(13-7-4-3-5-8-13)23-17-10-9-14(22)11-15(16)17/h3-5,7-12H,2,6H2,1H3

InChI Key

BYKGUHZKJFMVCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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